molecular formula C16H25NO2 B263120 N,N-dibutyl-2-phenoxyacetamide

N,N-dibutyl-2-phenoxyacetamide

Cat. No. B263120
M. Wt: 263.37 g/mol
InChI Key: IWINMGFHTUPUQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dibutyl-2-phenoxyacetamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is known for its ability to act as a selective and potent agonist of the alpha-2 adrenergic receptor, which plays a crucial role in the regulation of various physiological processes.

Mechanism of Action

The mechanism of action of N,N-dibutyl-2-phenoxyacetamide involves its selective activation of the alpha-2 adrenergic receptor. This receptor is a G protein-coupled receptor that is coupled to the inhibitory G protein, Gi. Activation of the alpha-2 adrenergic receptor leads to the inhibition of adenylyl cyclase, which in turn reduces the production of cyclic AMP. This results in a decrease in the release of neurotransmitters such as norepinephrine and dopamine.
Biochemical and Physiological Effects:
N,N-dibutyl-2-phenoxyacetamide has been shown to have a range of biochemical and physiological effects. These include the inhibition of neurotransmitter release, reduction in blood pressure, and modulation of pain perception. Additionally, N,N-dibutyl-2-phenoxyacetamide has been shown to have anxiolytic and sedative effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N,N-dibutyl-2-phenoxyacetamide in lab experiments is its selectivity for the alpha-2 adrenergic receptor. This allows researchers to selectively activate this receptor without affecting other receptors. Additionally, N,N-dibutyl-2-phenoxyacetamide has a long half-life, which allows for sustained activation of the receptor. However, one limitation of using N,N-dibutyl-2-phenoxyacetamide is its low solubility in water, which can make it difficult to work with in some experimental settings.

Future Directions

There are several future directions for research on N,N-dibutyl-2-phenoxyacetamide. One area of interest is its potential use in the treatment of anxiety disorders and depression. Additionally, researchers are interested in exploring the role of the alpha-2 adrenergic system in various physiological processes and how N,N-dibutyl-2-phenoxyacetamide can be used to modulate this system. Finally, there is interest in developing new analogs of N,N-dibutyl-2-phenoxyacetamide with improved solubility and selectivity for the alpha-2 adrenergic receptor.
Conclusion:
In conclusion, N,N-dibutyl-2-phenoxyacetamide is a chemical compound with significant potential for use in scientific research. Its selective activation of the alpha-2 adrenergic receptor makes it a valuable tool for studying the role of this receptor in various physiological processes. While there are some limitations to its use, future research on N,N-dibutyl-2-phenoxyacetamide is likely to yield new insights into the alpha-2 adrenergic system and its potential applications in the treatment of various disorders.

Synthesis Methods

The synthesis of N,N-dibutyl-2-phenoxyacetamide involves the reaction of phenoxyacetic acid with butylamine in the presence of a catalyst such as hydrochloric acid. The resulting product is then purified through a series of steps including recrystallization and chromatography.

Scientific Research Applications

N,N-dibutyl-2-phenoxyacetamide has been used extensively in scientific research due to its ability to selectively activate the alpha-2 adrenergic receptor. This receptor is involved in the regulation of various physiological processes including blood pressure, heart rate, and neurotransmitter release. By selectively activating this receptor, researchers can gain insight into the role of the alpha-2 adrenergic system in various physiological processes.

properties

Product Name

N,N-dibutyl-2-phenoxyacetamide

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

IUPAC Name

N,N-dibutyl-2-phenoxyacetamide

InChI

InChI=1S/C16H25NO2/c1-3-5-12-17(13-6-4-2)16(18)14-19-15-10-8-7-9-11-15/h7-11H,3-6,12-14H2,1-2H3

InChI Key

IWINMGFHTUPUQV-UHFFFAOYSA-N

SMILES

CCCCN(CCCC)C(=O)COC1=CC=CC=C1

Canonical SMILES

CCCCN(CCCC)C(=O)COC1=CC=CC=C1

Origin of Product

United States

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